

preliminary studies on Edp-305 efficacy

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Compound of Interest		
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An In-depth Technical Guide on the Preliminary Efficacy of Edp-305

Introduction

Edp-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a nuclear receptor, FXR is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[2][3][4] Activation of FXR has been identified as a promising therapeutic strategy for various metabolic and liver diseases.[3][5] Edp-305 was designed as a new class of FXR agonist, featuring steroidal and non-steroidal components, to optimize binding interactions with the receptor.[1][2] This guide provides a detailed overview of the preliminary efficacy data for Edp-305, derived from both preclinical and clinical studies, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: FXR Agonism

Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[3][6] Its natural ligands are bile acids.[4][5] Upon activation by an agonist like **Edp-305**, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.[7]

This signaling cascade has several beneficial downstream effects for liver health:



- Regulation of Bile Acid Homeostasis: FXR activation in the liver and intestine initiates a
 negative feedback loop that suppresses bile acid synthesis. It represses the expression of
 Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[4][8]
 This is achieved primarily through the induction of the Small Heterodimer Partner (SHP) in
 the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[4][8]
- Modulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating lipid and glucose homeostasis, contributing to reduced liver fat accumulation (steatosis).[3][4]
- Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to limit inflammatory responses and inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2][3][6]

FXR signaling pathway activated by **Edp-305**.

Preclinical Efficacy Studies

Edp-305 has demonstrated robust potency and efficacy in a variety of preclinical animal models of NASH, fibrosis, and cirrhosis.[2] In vitro assays showed **Edp-305** to be a highly potent FXR agonist with an EC50 value of 8 nM, making it approximately 16-fold more potent than obeticholic acid (OCA).[8][9]

Experimental Protocols

A range of validated animal models were used to assess the therapeutic potential of **Edp-305**:

- Diet-Induced NASH Models:
 - Choline-Deficient, High-Fat-Diet (CD-HFD) Mouse Model: This model induces key features
 of NASH, including steatosis and fibrosis.[1]
 - Dietary-Induced NASH (DIN) Mouse Model: Mice are fed a diet high in fat, cholesterol, and fructose to mimic human NASH development.
 - Methionine and Choline-Deficient (MCD) Diet Mouse Model: This model induces severe steatohepatitis and perisinusoidal fibrosis.[10]
- Biliary Fibrosis Models:



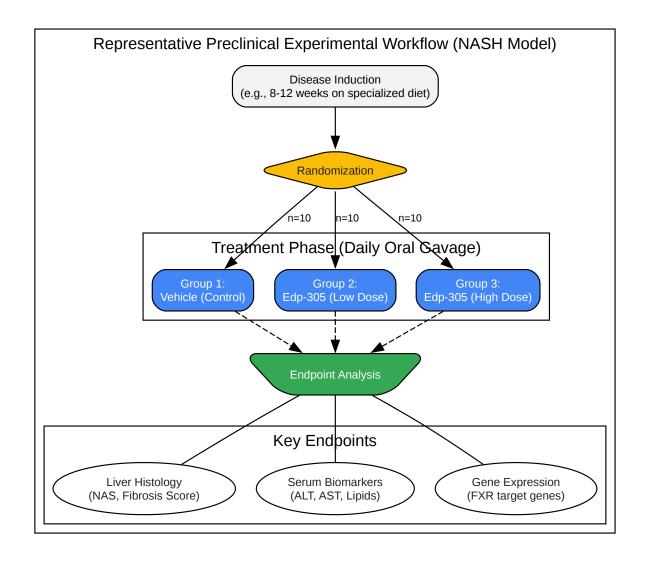




- Bile Duct Ligation (BDL) Rat Model: A surgical model that causes cholestasis and subsequent liver fibrosis.[1]
- Mdr2-/- Mouse Model: These mice lack a canalicular phospholipid transporter, leading to spontaneous development of sclerosing cholangitis and biliary fibrosis.
- Cirrhosis and HCC Model:
 - Diethylnitrosamine (DEN)-Induced Rat Model: Chronic administration of DEN induces liver cirrhosis and the development of hepatocellular carcinoma.[11]

In a typical preclinical study, the disease is induced over several weeks, after which animals are randomized to receive a daily oral gavage of either vehicle (placebo), **Edp-305** at various doses (e.g., 10 mg/kg, 30 mg/kg), or a comparator drug like OCA.[10][11] Treatment duration varies depending on the model, followed by collection of blood and tissue samples for analysis.





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Workflow for a typical preclinical NASH study.

Quantitative Preclinical Data Summary

Across multiple studies, **Edp-305** demonstrated significant improvements in liver health markers.



Model Type	Key Findings	Reference
Biliary Fibrosis (Mdr2-/- mice)	- Serum transaminases reduced by up to 53% Collagen deposition (fibrosis) decreased by up to 39%.	[10]
Steatohepatitis (MCD-fed mice)	Serum ALT reduced by 62%.Collagen deposition (fibrosis) reduced by over 80%.	[10]
Cirrhosis/HCC (DEN-induced rats)	- Dose-dependently decreased serum ALT, AST, and bilirubin Reduced fibrosis, ascites development, and tumor nodule formation.	[11]
NASH (DIN mice)	- Significantly decreased hepatocyte ballooning Lowered NAFLD Activity Score (NAS) Reduced liver and plasma lipid content.	[1][9]

Clinical Efficacy Studies

Edp-305 advanced to Phase 2 clinical trials for both NASH and PBC, providing valuable data on its efficacy and safety in human populations.

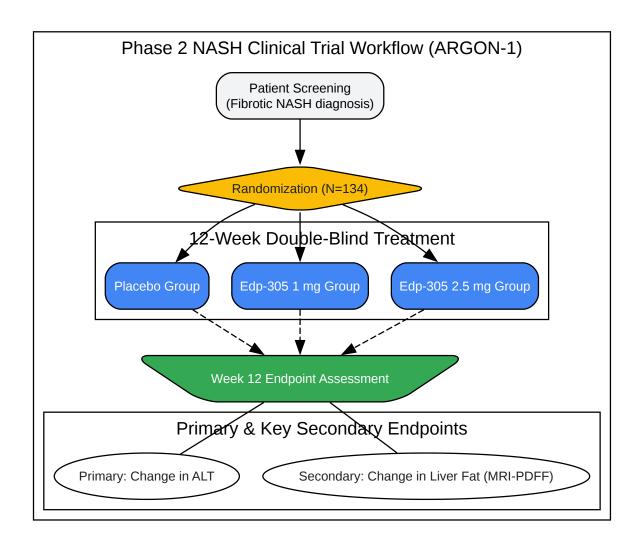
Phase 2 Study in NASH (ARGON-1)

This 12-week, randomized, double-blind, placebo-controlled study (NCT03421431) evaluated the efficacy and safety of **Edp-305** in patients with fibrotic NASH.[12][13]

Experimental Protocol: 134 patients with fibrotic NASH (diagnosed by historical biopsy or phenotypically) were randomized to one of three arms: placebo, **Edp-305** 1 mg daily, or **Edp-305** 2.5 mg daily for 12 weeks. The primary endpoint was the mean change in serum alanine aminotransferase (ALT) levels, a marker of liver injury. The key secondary endpoint was the



change in liver fat content, measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[12]



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